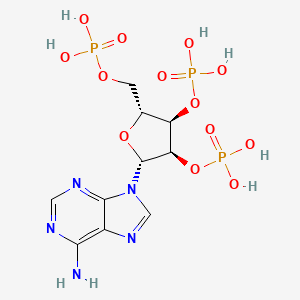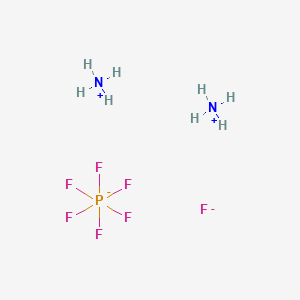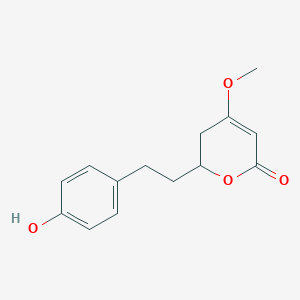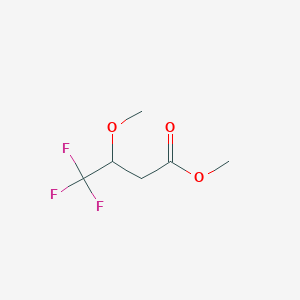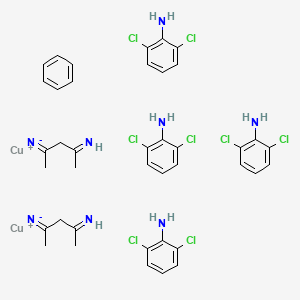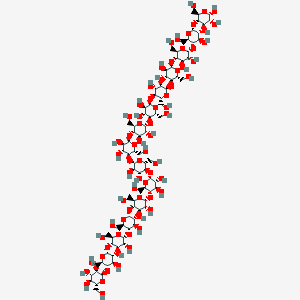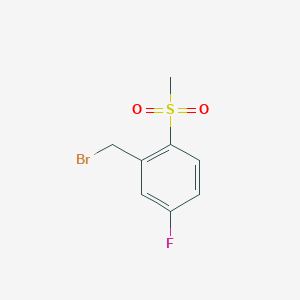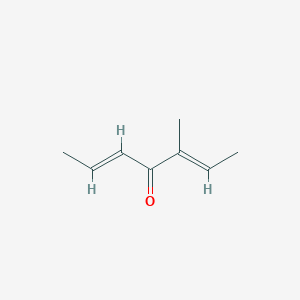
(2E,5E)-3-Methyl-2,5-heptadien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-3-Methyl-2,5-heptadien-4-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-3-Methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the pure compound.
化学反应分析
Types of Reactions
(2E,5E)-3-Methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
科学研究应用
(2E,5E)-3-Methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which (2E,5E)-3-Methyl-2,5-heptadien-4-one exerts its effects involves interactions with specific molecular targets. For example, its conjugated double bonds and ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
(2E,5E)-2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
(2E,5E)-2,5-Dimethyl-2,5-hexadiene: Contains additional methyl groups, altering its chemical properties.
(2E,5E)-2,5-Dibenzylidenecyclopentanone: A related compound with a cyclopentanone ring structure.
Uniqueness
(2E,5E)-3-Methyl-2,5-heptadien-4-one is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
(2E,5E)-3-methylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C8H12O/c1-4-6-8(9)7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ |
InChI 键 |
AWDIPVATDWHUEJ-YDFGWWAZSA-N |
手性 SMILES |
C/C=C/C(=O)/C(=C/C)/C |
规范 SMILES |
CC=CC(=O)C(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
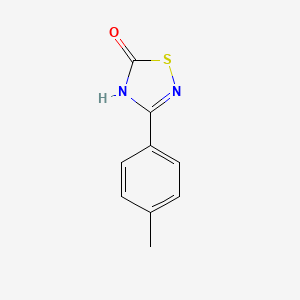
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
